5-(5-Methylfuran-2-yl)-1,2,4-triazin-3-amine

Overview

Description

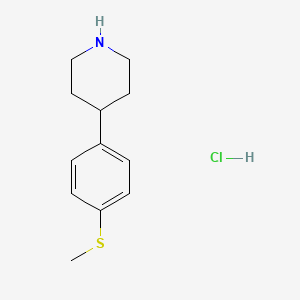

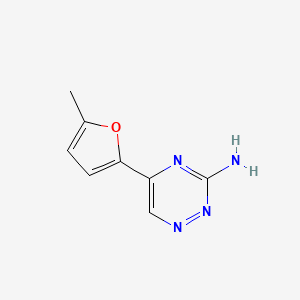

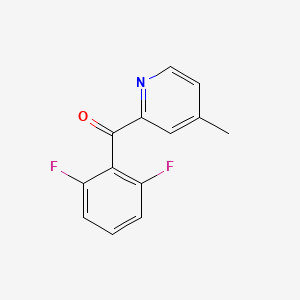

The compound “5-(5-Methylfuran-2-yl)-1,2,4-triazin-3-amine” is a complex organic molecule. It contains a 1,2,4-triazine ring, which is a type of heterocyclic compound. Attached to this ring is an amine group (-NH2) and a 5-methylfuran-2-yl group. Furan is a five-membered aromatic ring with four carbon atoms and one oxygen. The term “5-methyl” indicates that a methyl group (-CH3) is attached to the fifth carbon of the furan ring .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the appropriate precursors for the 1,2,4-triazine ring and the 5-methylfuran-2-yl group. The exact method would depend on the specific reactions used to form the rings and attach the various substituents .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic furan ring and the triazine ring would likely contribute to the compound’s stability. The electron-donating methyl group and electron-withdrawing amine group could also influence the compound’s reactivity .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The amine group could potentially participate in acid-base reactions, while the aromatic rings might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amine group could enhance its solubility in water, while the nonpolar aromatic rings and methyl group might make it soluble in organic solvents .Scientific Research Applications

Scientific Research Applications of 5-(5-Methylfuran-2-yl)-1,2,4-triazin-3-amine

Chemical Synthesis and Reactivity Research on 1,2,4-triazines, including derivatives similar to 5-(5-Methylfuran-2-yl)-1,2,4-triazin-3-amine, has demonstrated their versatile reactivity and usefulness in chemical synthesis. For instance, studies on the amination of 1,2,4-triazines have shown that these compounds can be transformed into 3-amino-1,2,4-triazines through reactions with potassium amide in liquid ammonia or phenyl phosphorodiamidate, offering a pathway to various substituted triazines (Rykowski & Plas, 1982).

Antimicrobial Activities Some 1,2,4-triazine derivatives have been synthesized and evaluated for their antimicrobial activities. Research into novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives revealed that these compounds possess good to moderate antimicrobial properties against various microorganisms, suggesting their potential as antimicrobial agents (Bektaş et al., 2007).

Novel Synthetic Pathways Investigations into polynuclear aromatic amines as N-nucleophiles for ipso-substitution in 1,2,4-triazines have opened new synthetic routes. This research demonstrates how the structure of the aromatic amine influences the reaction outcome, yielding derivatives with up to 88% yields, which could be foundational for further chemical developments (Starnovskaya et al., 2020).

Pharmacological Potential The pharmacological exploration of 1,2,4-triazine derivatives has identified them as candidates for various biological activities. For example, the synthesis and investigation of pyrazolo[5,1-c][1,2,4]triazin-4(6H)-one derivatives have provided insights into their reactivity and potential as biologically active compounds, indicating the broad applicability of 1,2,4-triazine derivatives in drug discovery and development (Mironovich & Shcherbinin, 2014).

Safety And Hazards

properties

IUPAC Name |

5-(5-methylfuran-2-yl)-1,2,4-triazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O/c1-5-2-3-7(13-5)6-4-10-12-8(9)11-6/h2-4H,1H3,(H2,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFJIFURWSWKXBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2=CN=NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(5-Methylfuran-2-yl)-1,2,4-triazin-3-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![13-Oxo-12-oxa-2,3,7-triazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene-5-carboxamide](/img/structure/B1452557.png)

![3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}propan-1-amine hydrochloride](/img/structure/B1452558.png)

![1'-(Tert-butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidine]-5-carboxylic acid](/img/structure/B1452567.png)

![Thiazolo[3,2-b][1,2,4]triazol-6-ylmethanamine](/img/structure/B1452571.png)